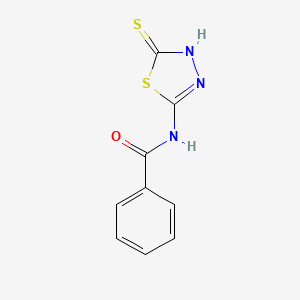

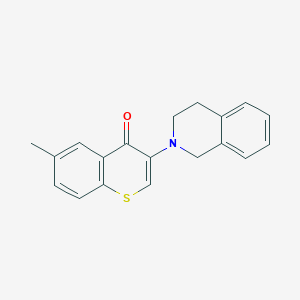

N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms. It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This makes 1,3,4-thiadiazole derivatives capable of disrupting processes related to DNA replication, inhibiting replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of a suitable precursor with a sulfur-containing reagent . For example, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize new compounds .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including Michael addition reactions with α,β-unsaturated compounds .Physical And Chemical Properties Analysis

1,3,4-Thiadiazole derivatives are typically solid at room temperature . The exact physical and chemical properties can vary depending on the specific substituents attached to the thiadiazole ring.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : The compound N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide and similar thiadiazoles can be synthesized using various techniques. For instance, microwave-assisted synthesis provides an efficient, solvent-free method for creating derivatives of this compound (Tiwari et al., 2017).

- Crystal Structure Analysis : Crystal structures of mercapto functionalised 1,3,4-thiadiazoles have been extensively studied, revealing significant insights into their molecular arrangements and bonding patterns (Hipler et al., 2003).

Biological Applications

- Anticancer Activity : Compounds similar to this compound have shown promising anticancer activity. For example, certain thiadiazole derivatives exhibit significant anticancer effects against various human cancer cell lines (Tiwari et al., 2017).

- Antimicrobial and Antifungal Properties : Derivatives of thiadiazoles, including compounds related to this compound, have been evaluated for antimicrobial and antifungal properties, showing efficacy against various bacterial and fungal strains (Deohate & Berad, 2009).

Chemical Properties and Applications

- Photophysical Properties : The photophysical properties of this compound derivatives have been analyzed, revealing interesting characteristics like large Stokes shifts and solid-state fluorescence, which can be significant in material sciences (Zhang et al., 2017).

- Electrochemical Behavior : The electrochemical behavior of similar thiadiazole compounds has been studied, offering insights into their potential applications in electrochemical sensors and other electronic devices (Masoumi et al., 2023).

Materials Science and Nanotechnology

- Sensor Applications : Thiadiazole compounds have been utilized in developing sensors, particularly for detecting ions like copper. The sulfur and nitrogen atoms in these compounds act as effective coordination sites for metal ions, enhancing sensor selectivity and sensitivity (Mashhadizadeh et al., 2010).

Mécanisme D'action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is currently unknown .

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that environmental factors can significantly influence the action of chemical compounds .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been associated with antidepressant, anxiolytic, and anticonvulsant activities . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The effects of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the context and conditions.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMOOOLWZQSMNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2680158.png)

![2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2680160.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one](/img/structure/B2680163.png)

![3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680166.png)

![1-Cyclohexyl-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]urea](/img/structure/B2680168.png)

![3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2680171.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2680173.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2680178.png)